![molecular formula C21H20ClN3O3 B2371658 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-indol-1-yl)acetamide CAS No. 2034503-51-8](/img/structure/B2371658.png)
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-indol-1-yl)acetamide is a complex organic compound characterized by its unique structure and potential applications in various fields of science and industry. This compound features a combination of oxazepine and indole moieties, contributing to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-indol-1-yl)acetamide typically involves multi-step processes. A common route includes:
Formation of the oxazepine core: : Starting with 2-aminobenzoic acid derivatives, they undergo cyclization with suitable reagents to form the oxazepine ring.
Chlorination: : The addition of chlorine at the 7-position involves selective halogenation, often using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Linking the indole moiety: : Indole derivatives are coupled through a substitution reaction, where the indole nitrogen attacks the electrophilic carbon, typically under basic conditions.
Industrial Production Methods
Scaling up the synthesis requires optimization of each step to ensure high yield and purity. Reaction conditions such as temperature, solvent choice, and reaction time are meticulously controlled. Continuous flow reactors may be employed for more efficient processing and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can oxidize under strong oxidizing agents, leading to potential ring-opening or functional group transformations.
Reduction: : Reduction reactions, often involving hydrogenation or metal-based reducing agents, may target the carbonyl groups.
Substitution: : Particularly at the positions amenable to electrophilic or nucleophilic attack, yielding various derivatives.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution conditions: : Strong bases (NaH, K2CO3), acidic conditions for protonation steps.
Major Products
Depending on the reaction conditions, the major products can include oxidized derivatives, reduced species with altered functional groups, and various substitution products with modified aromatic or heterocyclic structures.
Scientific Research Applications
Chemistry
Synthesis precursor: : Used as an intermediate in the synthesis of more complex molecules.
Functional studies: : Analyzed for its reactivity and stability under various chemical conditions.
Biology and Medicine
Pharmacology: : Investigated for potential biological activity, including antimicrobial, anticancer, or anti-inflammatory properties.
Biochemical pathways: : Studied for its interactions with biological macromolecules and influence on metabolic pathways.
Industry
Material science: : Incorporated into polymers or advanced materials for improved physical properties.
Catalysis: : Explored as a potential catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets:
Binding to enzymes or receptors: : Potential inhibition or activation of biological pathways.
DNA intercalation: : Possible interaction with nucleic acids, influencing genetic expression and cell proliferation.
Signaling pathways: : Modulation of intracellular signaling cascades, affecting cellular responses and functions.
Comparison with Similar Compounds
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-indol-1-yl)acetamide stands out due to its combined oxazepine and indole structures, which confer unique reactivity and biological properties.
Similar Compounds
Benzoxazepine derivatives: : Such as 1,4-benzoxazepin-3-ones, known for various pharmacological activities.
Indole derivatives: : Compounds like tryptamine and serotonin, significant in neurotransmission and biological regulation.
Its structural uniqueness allows for diverse applications and reactivity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-indol-1-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c22-17-5-6-19-16(11-17)12-25(21(27)14-28-19)10-8-23-20(26)13-24-9-7-15-3-1-2-4-18(15)24/h1-7,9,11H,8,10,12-14H2,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGFOHGDWGHCGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)CN3C=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-chlorophenyl 1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-phenyl-1H-pyrazol-4-yl sulfone](/img/structure/B2371576.png)
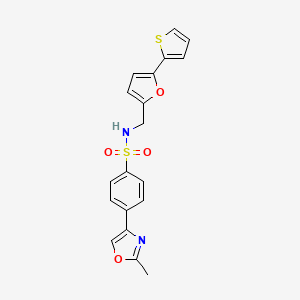
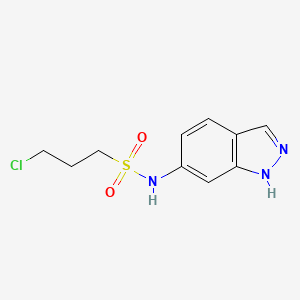
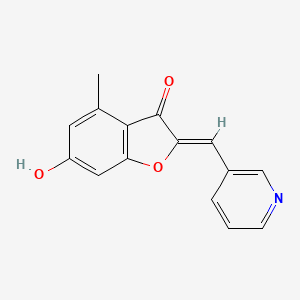
![3-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2371583.png)


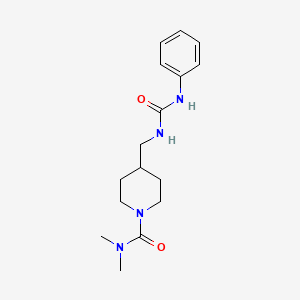
![17-hydroxy-19-thia-2,14-diazatetracyclo[10.7.0.03,10.013,18]nonadeca-1(12),2,10,13(18),16-pentaen-15-one](/img/structure/B2371588.png)

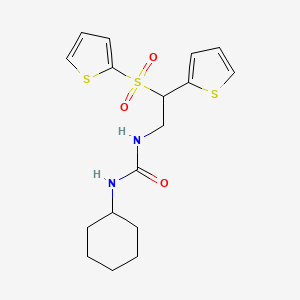
![N-(2,4-difluorophenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2371593.png)
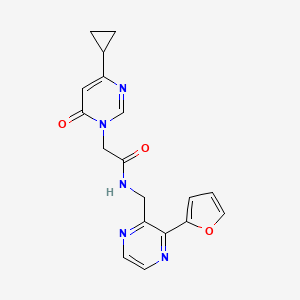
![3-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2371597.png)
